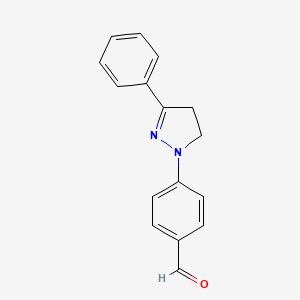

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyd

Übersicht

Beschreibung

“4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could potentially involve similar methods.Molecular Structure Analysis

The molecular structure of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is likely to be complex due to the presence of multiple functional groups. The compound is likely to contain a pyrazoline ring, a phenyl group, and an aldehyde group .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” are likely to be influenced by the presence of the pyrazoline ring, the phenyl group, and the aldehyde group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would be influenced by its molecular structure. For instance, the presence of the aldehyde group could influence its reactivity, while the presence of the phenyl group could influence its physical properties such as solubility .Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Anwendungen

Pyrazolinderivate, einschließlich Verbindungen wie 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyd, haben ein potenzielles antibakterielles und antifungizides Wirkungsspektrum gezeigt. Diese Verbindungen können mit spezifischen strukturellen Modifikationen synthetisiert werden, um eine Reihe bakterieller und fungaler Krankheitserreger anzugreifen, was einen Weg für die Entwicklung neuer antimikrobieller Wirkstoffe eröffnet .

Herbizide Anwendungen

Schließlich deutet die herbizide Aktivität von Pyrazolinderivaten auf ihre potenzielle Verwendung in der Landwirtschaft hin, um unerwünschtes Pflanzenwachstum zu kontrollieren, ohne Nutzpflanzen oder die Umwelt zu schädigen .

Wirkmechanismus

Target of Action

The primary target of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, affecting its activity . This interaction can lead to changes in normal nerve pulse transmission, potentially leading to behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s interaction with AchE could potentially influence this pathway, affecting the levels of ROS and other related components .

Pharmacokinetics

The compound’s interaction with ache suggests it is able to reach the relevant sites of action within the body .

Result of Action

The compound’s action results in changes in the levels of malondialdehyde (MDA) , a biomarker for cellular and tissue oxidative injury . This suggests the compound may have a role in modulating oxidative stress .

Safety and Hazards

The safety and hazards associated with “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would depend on its biological activities. As mentioned earlier, pyrazoline derivatives have been associated with a variety of biological activities, which could potentially lead to various effects on human health .

Zukünftige Richtungen

The future research directions for “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities associated with pyrazoline derivatives, this compound could potentially be a valuable target for drug development .

Biochemische Analyse

Biochemical Properties

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .

Cellular Effects

The effects of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro studies, where continuous exposure to the compound results in cumulative cellular responses.

Dosage Effects in Animal Models

The effects of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can induce toxicity, leading to adverse effects like hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can also affect metabolic flux, influencing the overall metabolic balance within cells.

Eigenschaften

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAAHCDXVXYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386074 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

961-88-6 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)